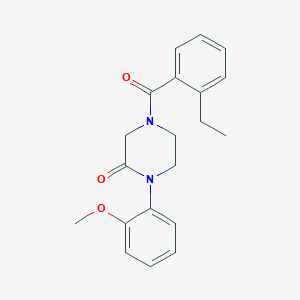

![molecular formula C15H25N5O3S B5507490 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)

1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine" often involves multi-step chemical reactions including reductive amination, amide hydrolysis, and N-alkylation processes. These methods are employed to construct the piperazine and pyrazole components, critical to the molecule's structure and function (Yang Fang-wei, 2013).

Molecular Structure Analysis

The structural analysis of related compounds often includes advanced techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods confirm the arrangement of atoms and the presence of specific functional groups within the molecule, providing insights into its potential interactions and reactivity. For example, studies have employed these techniques to elucidate the structure of novel piperazine derivatives, highlighting the importance of specific substituents and their positions on the core piperazine ring (K. Kumara et al., 2017).

Chemical Reactions and Properties

Piperazine-based compounds, including those with pyrazole substituents, are known to participate in various chemical reactions, offering diverse pharmacological properties. These reactions can significantly affect their binding affinity to different receptors and influence their biological activity. For instance, modifications on the piperazine or pyrazole moieties can lead to compounds with potent receptor binding properties, as demonstrated in receptor binding assays (Li Gu-ca, 2014).

Aplicaciones Científicas De Investigación

G Protein-Biased Dopaminergics Development

The synthesis of dopaminergic ligands with a pyrazolo[1,5-a]pyridine substructure, including those related to the specified chemical structure, demonstrates the potential for developing novel therapeutics targeting dopamine D2 receptors. These compounds are designed to favor activation of G proteins over β-arrestin recruitment, showing promise in antipsychotic activity and elucidating complex structure-functional selectivity relationships at dopamine D2 receptors (Möller et al., 2017).

Alzheimer's Disease Research

Derivatives structurally similar to "1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine" have been explored for their potential in Alzheimer's disease treatment. Specific compounds demonstrated selective and potent acetylcholinesterase (AChE) inhibitory activity, as well as inhibition of amyloid β aggregation, which are critical pathological markers of Alzheimer's disease. These findings highlight the therapeutic potential of such compounds in neurodegenerative disease management (Umar et al., 2019).

Cancer Research

Piperazine derivatives, structurally akin to the compound , have been identified as differentiating agents in human leukemic cells, showcasing their potential as antineoplastic agents. The differentiation activity of these compounds on tumor cells indicates a promising avenue for cancer treatment, with specific derivatives exhibiting significant effects without inducing notable toxicity in mice (Gillet et al., 1997).

Catalysis and Synthetic Chemistry

Piperazine has been utilized as an efficient catalyst for the synthesis of diverse functionalized compounds, including 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium. This underscores the versatility and environmental friendliness of piperazine-based catalysts in facilitating chemical reactions, thus broadening the scope of its application in synthetic organic chemistry (Yousefi et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

2-pyrazol-1-yl-1-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O3S/c1-2-14(20-9-5-6-16-20)15(21)17-10-12-19(13-11-17)24(22,23)18-7-3-4-8-18/h5-6,9,14H,2-4,7-8,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOCWFPLNCQVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCN(CC1)S(=O)(=O)N2CCCC2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

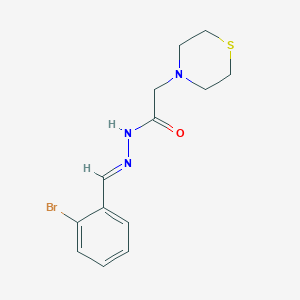

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507410.png)

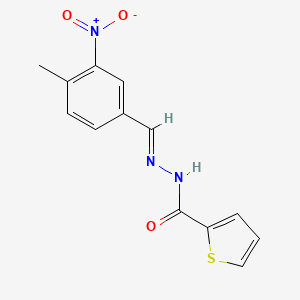

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)

![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)

![5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5507471.png)

![2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)

![3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5507495.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)

![N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5507514.png)

![N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)